Ácido ganodérico N

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Ácido Ganodérico N tiene una amplia gama de aplicaciones de investigación científica:

Química: Usado como un compuesto modelo para estudiar la biosíntesis de triterpenoides y las modificaciones químicas.

Biología: Investigado por su papel en las vías de señalización celular y sus efectos sobre la proliferación celular y la apoptosis.

Medicina: Explorado por sus potenciales efectos terapéuticos en el tratamiento del cáncer, enfermedades hepáticas y condiciones inflamatorias.

Industria: Utilizado en el desarrollo de suplementos dietéticos y alimentos funcionales debido a sus propiedades promotoras de la salud

Mecanismo De Acción

El Ácido Ganodérico N ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad Antitumoral: Induce la apoptosis en las células cancerosas mediante la activación de caspasas e inhibiendo la vía de señalización PI3K/Akt.

Actividad Antiinflamatoria: Reduce la inflamación mediante la inhibición de la vía de señalización NF-κB y disminuyendo la producción de citoquinas proinflamatorias.

Actividad Hepatoprotectora: Protege las células hepáticas del daño al mejorar las defensas antioxidantes y reducir el estrés oxidativo

Safety and Hazards

When handling Ganoderic acid N, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . The demand for G. lucidum on global markets is growing and the need for its artificial production is also becoming increasingly necessary . The magnitude of different types of GA isolated with different bioactivities reiterates the need to determine the basis of diversification .

Análisis Bioquímico

Biochemical Properties

Ganoderic acid N interacts with various biomolecules in biochemical reactions. It is known to have biological activities including hepatoprotective, anti-tumor effects, and 5-alpha reductase inhibition

Cellular Effects

Ganoderic acid N has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of HeLa cells and U87 human glioma cells .

Molecular Mechanism

The molecular mechanism of action of Ganoderic acid N involves its interactions at the molecular level with various biomolecules. It has been reported to interact with membrane receptors mainly, receptor tyrosine kinase (RTKs). Ganoderic acid N interacts and modulates the signaling network in IR, IGFR-1, IGFR-2, VEGFR-1, VEFGR-2, and EGFR in cancer signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Ganoderic acid N change over time in laboratory settings. For instance, it has been observed that Ganoderic acid N can induce not only apoptosis but also necroptosis in HeLa cells exposed to ionizing radiation

Dosage Effects in Animal Models

The effects of Ganoderic acid N vary with different dosages in animal models . For example, it has been found to have potential to inhibit the abnormal elevation of the liver index, serum lipid parameters, aspartate aminotransferase and alanine aminotransferase in mice exposed to alcohol intake .

Metabolic Pathways

Ganoderic acid N is involved in the mevalonate pathway, a key metabolic pathway in cells . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate, which then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis de los ácidos ganodéricos, incluyendo el Ácido Ganodérico N, involucra la vía del mevalonato. Esta vía comienza con acetil-coenzima A y procede a través de varios pasos enzimáticos para producir lanosterol, que luego se convierte en varios ácidos ganodéricos a través de la oxidación y otras modificaciones .

Métodos de Producción Industrial: La producción industrial del this compound generalmente involucra el cultivo de Ganoderma lucidum en condiciones controladas. Se emplean técnicas como la fermentación sumergida y la fermentación en estado sólido para aumentar el rendimiento de los ácidos ganodéricos. La ingeniería genética y la optimización de la vía metabólica también se exploran para aumentar la eficiencia de la producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Ganodérico N experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos, nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del this compound puede conducir a la formación de varios derivados oxidados con diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

El Ácido Ganodérico N es parte de un grupo más amplio de ácidos ganodéricos, que incluyen el Ácido Ganodérico A, el Ácido Ganodérico B y el Ácido Ganodérico C. Si bien todos estos compuestos comparten una estructura triterpenoide común, difieren en sus grupos funcionales específicos y actividades biológicas. Por ejemplo:

Ácido Ganodérico A: Conocido por sus efectos antitumorales y antiinflamatorios.

Ácido Ganodérico B: Exhibe actividades hepatoprotectoras y antivirales.

Ácido Ganodérico C: Demuestra propiedades antidiabéticas y antioxidantes

El this compound es único en su combinación específica de actividades farmacológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Propiedades

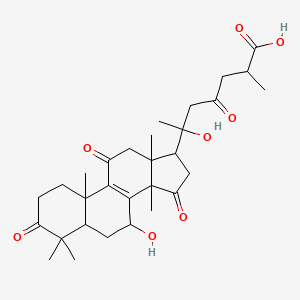

IUPAC Name |

6-hydroxy-6-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBQOHASACCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164921 | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110241-19-5 | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110241-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7β,20ξ)-7,20-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 167 °C | |

| Record name | Ganoderic acid N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-methylethanamine](/img/structure/B2562205.png)

![Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2562211.png)

![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2562219.png)

![4-[3-(4-Chlorobutoxy)propoxy]butan-1-ol](/img/structure/B2562220.png)